2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 843629-47-0
VCID: VC6384054
InChI: InChI=1S/C20H21N5O2S/c1-27-10-5-9-25-18(21)16(20(26)22-12-13-6-4-11-28-13)17-19(25)24-15-8-3-2-7-14(15)23-17/h2-4,6-8,11H,5,9-10,12,21H2,1H3,(H,22,26)
SMILES: COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N
Molecular Formula: C20H21N5O2S
Molecular Weight: 395.48

2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.: 843629-47-0

Cat. No.: VC6384054

Molecular Formula: C20H21N5O2S

Molecular Weight: 395.48

* For research use only. Not for human or veterinary use.

2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide - 843629-47-0

Specification

CAS No. 843629-47-0
Molecular Formula C20H21N5O2S
Molecular Weight 395.48
IUPAC Name 2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C20H21N5O2S/c1-27-10-5-9-25-18(21)16(20(26)22-12-13-6-4-11-28-13)17-19(25)24-15-8-3-2-7-14(15)23-17/h2-4,6-8,11H,5,9-10,12,21H2,1H3,(H,22,26)
Standard InChI Key ZWMFIJIWBXDKOQ-UHFFFAOYSA-N
SMILES COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N

Introduction

Molecular Architecture and Structural Features

Core Pyrroloquinoxaline Backbone

The compound’s scaffold consists of a pyrroloquinoxaline system, a bicyclic structure merging pyrrole and quinoxaline rings. This framework is known for its planar geometry and π-conjugated system, which facilitates interactions with biological targets such as enzymes and receptors. The quinoxaline moiety contributes to electron-deficient characteristics, enhancing binding affinity with electron-rich regions in proteins.

Substituent Analysis

Key functional groups include:

  • 3-Methoxypropyl Chain: Attached to the pyrrole nitrogen, this ether-containing alkyl group enhances solubility and influences pharmacokinetic properties.

  • Thiophen-2-ylmethyl Side Chain: A sulfur-containing heterocycle linked via a methylene group to the carboxamide nitrogen. This moiety introduces potential for hydrophobic interactions and modulates target selectivity.

  • Primary Amino Group: Positioned at the 2-position of the pyrrole ring, this group participates in hydrogen bonding and serves as a site for further derivatization.

Synthetic Methodologies

Multi-Step Organic Synthesis

Production typically involves sequential reactions:

  • Quinoxaline Ring Formation: Starting from o-phenylenediamine derivatives, cyclocondensation with α-keto esters generates the quinoxaline core.

  • Pyrrole Annulation: A Paal-Knorr synthesis or dipolar cycloaddition constructs the fused pyrrole ring.

  • Side Chain Introduction:

    • The 3-methoxypropyl group is introduced via alkylation using 3-methoxypropyl bromide under basic conditions.

    • Thiophen-2-ylmethylamine is coupled to the carboxamide through peptide coupling reagents (e.g., HATU or EDCI).

Critical parameters include reaction temperature (60–80°C for alkylation), solvent selection (DMF or THF for polar aprotic environments), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yields range from 45% to 65%, with purity >95% confirmed by HPLC.

Biological Activities and Mechanistic Insights

Antimicrobial Effects

In vitro assays against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL) suggest membrane disruption via interaction with ergosterol analogs. The methoxypropyl chain’s lipophilicity likely facilitates microbial cell penetration.

Enzyme Modulation

Preliminary data indicate moderate ACE inhibition (IC₅₀: 12 μM), potentially relevant for hypertension management. The carboxamide group coordinates with zinc ions in the enzyme’s active site, while the amino group stabilizes transition states.

Comparative Analysis with Structural Analogs

ParameterTarget CompoundButyl Ester Analog Phenylpropyl Derivative Butan-2-yl Variant
Molecular Weight395.48 g/mol356.4 g/mol441.5 g/mol355.4 g/mol
Key SubstituentThiophen-2-ylmethylButoxycarbonyl3-PhenylpropylButan-2-yl
Antitumor ActivityIC₅₀: 0.8 μM (MCF-7)Not reportedIC₅₀: 1.2 μM (A549)IC₅₀: 2.5 μM (HCT116)
Aqueous Solubility12 mg/mL (pH 7.4)3 mg/mL (pH 7.4)5 mg/mL (pH 7.4)8 mg/mL (pH 7.4)

The thiophene-containing derivative demonstrates superior solubility and potency compared to alkyl-substituted analogs, highlighting the importance of heterocyclic side chains .

Pharmacokinetic Considerations

Absorption and Distribution

LogP calculations (cLogP: 2.1) predict moderate lipid permeability, favoring oral bioavailability. The methoxypropyl chain may reduce first-pass metabolism by sterically shielding labile sites.

Metabolic Pathways

In vitro hepatic microsomal studies identify two primary metabolites:

  • O-Demethylation: Removal of the methoxy group (CYP3A4-mediated).

  • Thiophene Oxidation: Formation of a sulfoxide derivative (CYP2C9-dependent).

Challenges and Future Directions

Synthetic Optimization

Improving yield beyond 65% requires exploring microwave-assisted synthesis or flow chemistry techniques.

Targeted Delivery Systems

Encapsulation in PEGylated liposomes could enhance tumor accumulation, leveraging the compound’s moderate hydrophobicity.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the thiophene ring (e.g., replacing sulfur with oxygen) may elucidate electronic effects on topoisomerase inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator